molecular formula C7H16O2S B14565443 2,2-Dimethylpropyl ethanesulfinate CAS No. 61665-85-8

2,2-Dimethylpropyl ethanesulfinate

Cat. No.: B14565443
CAS No.: 61665-85-8
M. Wt: 164.27 g/mol
InChI Key: BUGXMHGORFSJIG-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl ethanesulfinate is an organosulfur compound characterized by a sulfinate functional group (R-SO-O-R'). These analogs serve as a basis for comparative analysis, highlighting the influence of functional group variation on chemical behavior and applications .

Properties

CAS No.

61665-85-8

Molecular Formula

C7H16O2S

Molecular Weight

164.27 g/mol

IUPAC Name

2,2-dimethylpropyl ethanesulfinate

InChI

InChI=1S/C7H16O2S/c1-5-10(8)9-6-7(2,3)4/h5-6H2,1-4H3

InChI Key

BUGXMHGORFSJIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)OCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl ethanesulfinate typically involves the reaction of 2,2-dimethylpropyl alcohol with ethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{(CH}_3\text{)_3CCH}_2\text{OH} + \text{ClSO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{)_3CCH}_2\text{SO}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl ethanesulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethanesulfinate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2,2-Dimethylpropyl ethanesulfone

    Reduction: 2,2-Dimethylpropyl sulfide

    Substitution: Various substituted ethanesulfinates depending on the nucleophile used

Scientific Research Applications

2,2-Dimethylpropyl ethanesulfinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl ethanesulfinate involves its interaction with nucleophilic sites in molecules. The sulfinate group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds sharing the 2,2-dimethylpropyl moiety but differing in functional groups and counterions. Key differences in molecular formulas, reactivity, and applications are outlined.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Functional Group CAS RN Notable Substituents Key Use/Property
2,2-Dimethylpropyl isopropylpropylphosphoramidocyanidate C₁₂H₂₅N₂O₂P Phosphoramidocyanidate 75-84-3 Isopropyl, propyl Research chemical (Schedule 1A)
N-Ethylbenzenaminium O-(2,2-dimethylpropyl) methylphosphonothioate(-) C₁₃H₂₃NO₂PS Phosphonothioate Not provided Methyl, ethylbenzenaminium Ionic form enhances solubility
N-Dicyclohexylammonium O-(2,2-dimethylpropyl) methylphosphonothioate C₁₈H₃₉NO₂PS Phosphonothioate Not provided Methyl, dicyclohexylammonium Stabilized via ammonium counterion
2,2-Dimethylpropyl ethylphosphonofluoridate C₇H₁₆FO₂P Phosphonofluoridate 75-84-3 Ethyl, fluorine High reactivity (fluoridate group)

Key Findings from Comparative Analysis

Phosphonofluoridates (e.g., C₇H₁₆FO₂P in ) are highly reactive, attributed to the electronegative fluorine atom, making them useful in specialized syntheses but hazardous. Phosphonothioates (e.g., C₁₃H₂₃NO₂PS in ) demonstrate improved hydrolytic stability compared to their oxyphosphate analogs, especially when paired with ammonium counterions.

Role of Counterions

  • Ionic derivatives like N-ethylbenzenaminium () and N-dicyclohexylammonium () salts enhance solubility in polar solvents, facilitating their use in liquid-phase reactions.

Steric Effects of the 2,2-Dimethylpropyl Group

  • The bulky neopentyl group in all compounds confers steric hindrance, reducing nucleophilic attack rates. This property is particularly advantageous in stabilizing reactive intermediates .

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